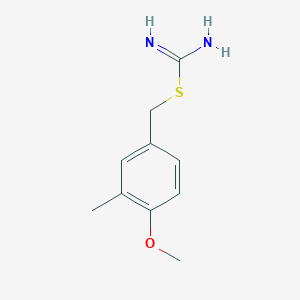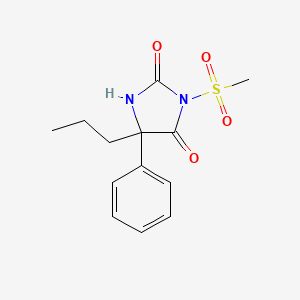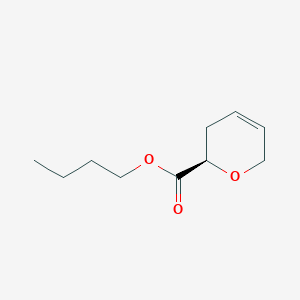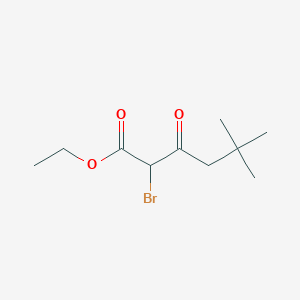
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester is a chemical compound with the molecular formula C13H15ClO4 It is an ester derivative of pentanoic acid, featuring a chlorophenoxy group and a methyl group attached to the pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester typically involves the esterification of 2-(4-chlorophenoxy)-4-methyl-3-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and ethanol in the presence of a strong acid or base.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2-(4-chlorophenoxy)-4-methyl-3-oxopentanoic acid and ethanol.
Reduction: 2-(4-chlorophenoxy)-4-methyl-3-hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, modulating their activity. The ester functionality allows the compound to be hydrolyzed in biological systems, releasing the active acid form, which can then exert its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester: Similar structure but with an additional methyl group.
2-(4-chlorophenoxy)pentanoic acid: The acid form without the ester group.
4-chlorophenoxyacetic acid: A simpler structure with only the chlorophenoxy group attached to acetic acid.
Uniqueness
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenoxy group enhances its interaction with biological targets, while the ester functionality allows for controlled release of the active acid form in biological systems.
Propiedades
Número CAS |
823214-62-6 |
|---|---|
Fórmula molecular |
C14H17ClO4 |
Peso molecular |
284.73 g/mol |
Nombre IUPAC |
ethyl 2-(4-chlorophenoxy)-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C14H17ClO4/c1-4-18-14(17)13(12(16)9(2)3)19-11-7-5-10(15)6-8-11/h5-9,13H,4H2,1-3H3 |
Clave InChI |
JDPZYPPPGMBZEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C(C)C)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)



![5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid](/img/structure/B14216021.png)


![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran](/img/structure/B14216052.png)

![[6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14216058.png)
![6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol](/img/structure/B14216065.png)
![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)
